{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15765194
InChI: InChI=1S/C10H13F2N5/c1-16-5-3-8(15-16)6-13-7-9-2-4-14-17(9)10(11)12/h2-5,10,13H,6-7H2,1H3
SMILES:
Molecular Formula: C10H13F2N5
Molecular Weight: 241.24 g/mol

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine

CAS No.:

Cat. No.: VC15765194

Molecular Formula: C10H13F2N5

Molecular Weight: 241.24 g/mol

* For research use only. Not for human or veterinary use.

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine -

Specification

Molecular Formula C10H13F2N5
Molecular Weight 241.24 g/mol
IUPAC Name N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-(1-methylpyrazol-3-yl)methanamine
Standard InChI InChI=1S/C10H13F2N5/c1-16-5-3-8(15-16)6-13-7-9-2-4-14-17(9)10(11)12/h2-5,10,13H,6-7H2,1H3
Standard InChI Key ZGZNPNULFCXILD-UHFFFAOYSA-N
Canonical SMILES CN1C=CC(=N1)CNCC2=CC=NN2C(F)F

Introduction

Structural Features and Molecular Characterization

The compound’s molecular formula is C10H13F2N5, with a molecular weight of 241.24 g/mol. Its structure comprises two pyrazole rings: one substituted with a difluoromethyl group at the 1-position and the other with a methyl group at the 1-position, connected by a methylene (-CH2-) bridge. The difluoromethyl group significantly enhances lipophilicity and metabolic stability, critical for drug bioavailability.

Key Structural Attributes:

  • Pyrazole Rings: Five-membered aromatic heterocycles with nitrogen atoms at positions 1 and 2, contributing to π-π stacking and hydrogen-bonding capabilities.

  • Difluoromethyl Group (-CF2H): Introduces electronegativity and steric bulk, improving resistance to oxidative metabolism.

  • Methyl Substituent (-CH3): Enhances hydrophobic interactions and modulates electronic effects on the pyrazole ring.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC10H13F2N5
Molecular Weight241.24 g/mol
IUPAC NameN-[[2-(Difluoromethyl)pyrazol-3-yl]methyl]-1-(1-methylpyrazol-3-yl)methanamine
Key Functional GroupsDifluoromethyl, Methyl, Pyrazole

Synthesis and Manufacturing

Synthesis of this compound involves multi-step organic reactions, typically starting with the preparation of substituted pyrazole precursors. While detailed protocols are proprietary, analogous pathways from related compounds suggest the following generalized steps:

  • Pyrazole Ring Formation: Cyclization of hydrazine derivatives with diketones or β-ketoesters.

  • Substitution Reactions: Introduction of the difluoromethyl group via electrophilic fluorination or nucleophilic displacement.

  • Methylene Bridge Assembly: Coupling of the two pyrazole units using reductive amination or alkylation.

  • Purification: Chromatography or recrystallization to isolate the pure product.

Industrial-scale synthesis may employ continuous flow reactors to optimize yield and purity. The difluoromethylation step often uses reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.

Physicochemical Properties

The compound’s solubility and stability are influenced by its substituents. It is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol, based on analogs. The difluoromethyl group reduces polarity, enhancing membrane permeability compared to non-fluorinated counterparts.

Table 2: Predicted Physicochemical Data

PropertyValue
LogP (Lipophilicity)~2.1 (estimated)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6
Rotatable Bonds4

Comparative Analysis with Analogous Compounds

The compound’s bioactivity can be contextualized against related structures:

Table 3: Structural and Functional Analogues

Compound NameMolecular FormulaKey Differences
N-[[2-(Difluoromethyl)pyrazol-3-yl]methyl]-1-ethyl-4-methylpyrazol-3-amineC11H16ClF2N5Ethyl and methyl substituents
1-[1-(Difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamineC10H14F2N5Additional methylene group

These analogs demonstrate that minor structural changes (e.g., alkyl chain length, substituent position) markedly alter solubility and target selectivity.

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